![molecular formula C24H23NOS B2971324 2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 866136-12-1](/img/structure/B2971324.png)
2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a tert-butylphenoxy group, which is a type of ether .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzothiazole ring and the tert-butylphenoxy group. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzothiazole ring could potentially make the compound aromatic, and the tert-butylphenoxy group could potentially make the compound lipophilic .Applications De Recherche Scientifique
Pharmacological Applications of Benzothiazole Derivatives
Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, which include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and particularly antitumor properties. The 2-arylbenzothiazole moiety is highlighted for its potential in cancer treatment due to its ability to serve as a ligand for various biomolecules, drawing significant attention in the development of chemotherapeutic agents. Such compounds' structural simplicity and ease of synthesis facilitate the creation of chemical libraries that could lead to new therapeutic entities for various diseases (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015). Benzothiazole's versatility in drug discovery is underscored by its incorporation into compounds displaying a range of biological activities, leading to its characterization as a rapidly developing compound in medicinal chemistry (Bhat & Belagali, 2020).
Environmental and Materials Science Applications
In materials science, benzothiazole derivatives are utilized for their optical and electronic properties, contributing to the development of photovoltaic materials, organic light-emitting diodes (OLEDs), and other optoelectronic applications. The incorporation of benzothiazole and its conjugates into π-extended conjugated systems is valuable for creating novel materials with enhanced luminescent and electroluminescent properties, demonstrating their significance in the fabrication of advanced materials for electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antioxidant and Environmental Behavior
Benzothiazole derivatives, particularly those modified to include antioxidant functionalities, have been studied for their environmental occurrence, behavior, and potential as antioxidants. Studies reveal the presence of such compounds in various environmental matrices, indicating their stability and persistence, as well as their potential interactions with living organisms. The understanding of their environmental fate, bioaccumulation, and transformation products is crucial for assessing their ecological impacts and for the development of safer and more sustainable chemical entities (Liu & Mabury, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[3-[(4-tert-butylphenoxy)methyl]phenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NOS/c1-24(2,3)19-11-13-20(14-12-19)26-16-17-7-6-8-18(15-17)23-25-21-9-4-5-10-22(21)27-23/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBODOVDXNNPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


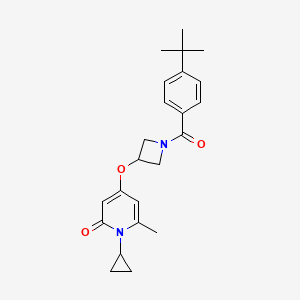
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971245.png)

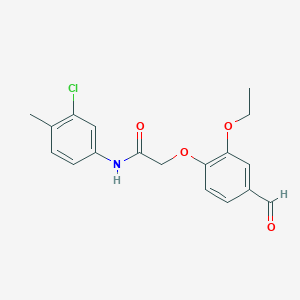
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2971248.png)

![ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2971255.png)
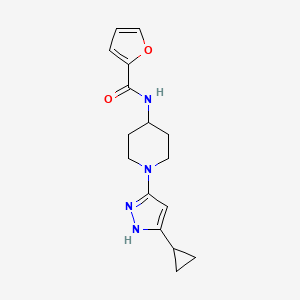
![ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate](/img/structure/B2971258.png)
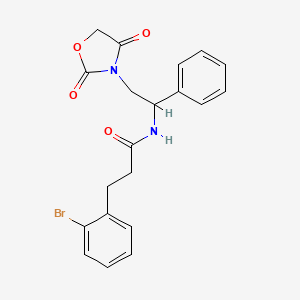
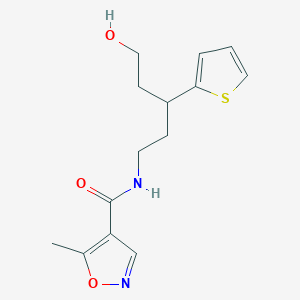
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)